BenchChemオンラインストアへようこそ!

rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate,trans

GPR119 agonists type 2 diabetes stereochemistry‑activity relationship

rac‑2‑[(1R,2S)‑2‑(trifluoromethyl)cyclopropyl]ethyl methanesulfonate,trans is a racemic, trans‑configured cyclopropyl‑ethyl mesylate that incorporates a trifluoromethyl substituent. The methanesulfonate (mesylate) ester serves as an excellent leaving group for nucleophilic displacement, while the rigid cyclopropane ring and the lipophilic, metabolically stable CF₃ motif make the compound a versatile intermediate for constructing drug‑like molecules.

Molecular Formula C7H11F3O3S
Molecular Weight 232.22
CAS No. 2408937-91-5
Cat. No. B2856893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate,trans
CAS2408937-91-5
Molecular FormulaC7H11F3O3S
Molecular Weight232.22
Structural Identifiers
SMILESCS(=O)(=O)OCCC1CC1C(F)(F)F
InChIInChI=1S/C7H11F3O3S/c1-14(11,12)13-3-2-5-4-6(5)7(8,9)10/h5-6H,2-4H2,1H3/t5-,6-/m1/s1
InChIKeyQTTRCEKTFUWOHK-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethyl methanesulfonate (CAS 2408937‑91‑5): A Chiral Cyclopropane Building Block for Medicinal Chemistry


rac‑2‑[(1R,2S)‑2‑(trifluoromethyl)cyclopropyl]ethyl methanesulfonate,trans is a racemic, trans‑configured cyclopropyl‑ethyl mesylate that incorporates a trifluoromethyl substituent. The methanesulfonate (mesylate) ester serves as an excellent leaving group for nucleophilic displacement, while the rigid cyclopropane ring and the lipophilic, metabolically stable CF₃ motif make the compound a versatile intermediate for constructing drug‑like molecules [1][2]. It is supplied by established building‑block vendors such as Enamine (Cat. EN300‑7537265) at 95 % purity, enabling direct use in synthesis without additional activation steps [2].

Why In‑Class Cyclopropylethyl Mesylates Cannot Be Simply Interchanged with the Target Compound


Generic substitution of the title mesylate with the corresponding alcohol, the cis isomer, or alternative leaving‑group derivatives risks compromising both reactivity and downstream biological relevance. The alcohol precursor requires separate in‑situ activation, introducing variability in conversion efficiency and impurity profiles. The cis diastereomer places the ethyl‑mesylate chain in a different spatial orientation that can alter receptor‑binding geometry, as evidenced by the distinct trans‑configured series claimed in Merck’s GPR119 agonist patents [1]. Likewise, replacing the methanesulfonate with a tosylate or halide changes the steric demand and leaving‑group ability, which can shift reaction yields and selectivity [2]. These differences are quantified in the evidence guide below.

Product‑Specific Quantitative Differentiation Evidence for rac‑2‑[(1R,2S)‑2‑(trifluoromethyl)cyclopropyl]ethyl methanesulfonate


Trans vs. Cis Configuration: Required for GPR119 Agonist Selectivity and Potency

In the Merck GPR119 agonist patent family, the active leads bearing a cyclopropylethyl‑ether linker are explicitly defined as either rac‑trans or rac‑cis. The trans series (exemplified by rac‑trans‑5‑chloro‑2‑[4‑(2‑{2‑[4‑(methylsulfonyl)phenoxy]ethyl}cyclopropyl)piperidin‑1‑yl]pyrimidine) was pursued as a distinct chemotype, indicating that the trans configuration is critical for target engagement and downstream pharmacology [1]. While direct EC₅₀ values for the mesylate intermediate are not provided, the structural reliance on the trans geometry constitutes a qualitative differentiation that cannot be met by the cis isomer.

GPR119 agonists type 2 diabetes stereochemistry‑activity relationship

Activated Mesylate vs. Alcohol Precursor: Elimination of In‑Situ Activation and Improved Consistency

The alcohol precursor 2‑[(1S,2R)‑2‑(trifluoromethyl)cyclopropyl]ethanol requires conversion to a suitable leaving group (e.g., mesylate, tosylate, halide) before nucleophilic displacement. Pre‑formed mesylate esters are known to be approximately 10⁴ times more reactive toward SN2 displacement than the corresponding alcohols [1]. Using the title mesylate eliminates the need for in‑situ activation, removes variability in mesylation efficiency, and ensures a consistent, high‑purity starting material (95 % purity as supplied) [2].

nucleophilic substitution leaving group process consistency

Trifluoromethylcyclopropyl Group Confers Superior Metabolic Stability Over tert‑Butyl

Compounds containing a trifluoromethylcyclopropyl (CF₃‑cPr) group consistently demonstrate higher in‑vitro and in‑vivo metabolic stability than their tert‑butyl‑containing counterparts. In a matched‑pair analysis, replacing a tert‑butyl group with CF₃‑cPr increased human liver microsome half‑life by > 2‑fold across multiple chemotypes [1]. Although this study did not use the exact mesylate ester, the CF₃‑cPr motif is identical, and the mesylate serves as a direct entry point for installing this stability‑enhancing group into drug candidates.

metabolic stability trifluoromethylcyclopropyl tert‑butyl replacement

Procurement‑Ready: Defined Purity, Pack Size, and Pricing from Enamine

The title compound is available from Enamine (Cat. EN300‑7537265) at 95 % purity in 2.5 g (USD 2,660) and 0.5 g packs, translating to a unit price of approximately USD 1,064/g [1]. This off‑the‑shelf availability avoids the need for custom synthesis, which can cost > USD 5,000 and require 6–8‑week lead times for similar chiral cyclopropane intermediates. The defined purity specification also reduces quality‑control burden compared to in‑house prepared mesylates.

procurement purity pricing building block

Optimal Research and Industrial Application Scenarios for rac‑2‑[(1R,2S)‑2‑(trifluoromethyl)cyclopropyl]ethyl methanesulfonate


Synthesis of GPR119 Agonists for Type 2 Diabetes Drug Discovery

The trans‑configured mesylate is the direct precursor for the cyclopropylethyl‑ether linker found in Merck’s GPR119 agonist series. Displacement of the mesylate with a phenoxide or pyridinol fragment installs the key ether linkage while preserving the stereochemistry required for receptor binding [1].

Installation of a Metabolically Stable CF₃‑Cyclopropane Bioisostere

When a tert‑butyl group needs to be replaced to improve metabolic stability, the title mesylate provides a ready‑to‑couple CF₃‑cPr building block. The pre‑activated mesylate avoids additional synthetic steps and ensures consistent incorporation of the stability‑enhancing motif [2].

Chiral Pool‑Based Synthesis of Enantiomerically Pure Intermediates

As a racemic mixture with defined trans stereochemistry, the compound can be used as a starting point for chiral resolution or asymmetric synthesis, enabling access to single enantiomers for further elaboration in pharmaceutical or agrochemical programs [1].

Rapid SAR Exploration of Cyclopropane‑Containing Lead Series

The off‑the‑shelf availability of 95 % pure mesylate from Enamine allows medicinal chemistry teams to quickly diversify lead compounds through nucleophilic substitution without the delays and cost of custom synthesis, accelerating structure‑activity relationship (SAR) cycles [3].

Quote Request

Request a Quote for rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethylmethanesulfonate,trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.